3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methoxybenzoyl)thiourea
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Description
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methoxybenzoyl)thiourea is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Mechanism of Action
Target of action
Zinc is an essential trace element that plays a role in numerous biological functions. It is a key component in many enzymes and plays an important role in protein synthesis and in cell division .
Mode of action
Zinc has three primary biological roles: catalytic, structural, and regulatory. The catalytic and structural role of zinc is well established .
Biochemical pathways
Zinc is involved in numerous biochemical pathways. It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . It plays a pivotal role during numerous physiological processes, including cell cycle progression, immune functions, and many other physiological procedures .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of zinc can vary depending on the form in which it is ingested. For example, zinc absorption in humans could be improved by zinc complexation with gluconate .
Result of action
Zinc’s effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways, namely those involved in proliferation, apoptosis, and antioxidant defenses .
Action environment
Environmental factors can influence the action, efficacy, and stability of zinc. For example, the form in which zinc is ingested can influence its absorption .
Properties
IUPAC Name |
N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-17(19(26)24(23(13)2)15-7-5-4-6-8-15)21-20(28)22-18(25)14-9-11-16(27-3)12-10-14/h4-12H,1-3H3,(H2,21,22,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJDRKKHMQRHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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